An In-Depth Technical Guide to Cyclopentylhydrazine Dihydrochloride
An In-Depth Technical Guide to Cyclopentylhydrazine Dihydrochloride
A. A.
Abstract
This guide provides a comprehensive technical overview of Cyclopentylhydrazine dihydrochloride (CAS No. 645372-27-6), a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. We will delve into its core chemical and physical properties, compare it with its related monohydrochloride salt, and present detailed, field-proven insights into its synthesis, reactivity, analysis, and safe handling. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind experimental methodologies.
Introduction and Structural Elucidation
Cyclopentylhydrazine and its salts are important building blocks in organic synthesis. The presence of a reactive hydrazine moiety attached to a cyclopentyl scaffold makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with biological activity. The dihydrochloride salt is often preferred in practical applications due to its enhanced stability and solubility in polar solvents compared to the free base.[1]
Structurally, the compound consists of a protonated cyclopentylhydrazinium cation and two chloride anions. The solid-state structure is stabilized by an extensive network of intermolecular hydrogen bonds between the protonated hydrazine group (N-H) and the chloride ions (Cl⁻), a characteristic feature of hydrazinium salts that contributes to its crystalline nature and stability.[1] The cyclopentyl ring typically adopts a stable envelope or half-chair conformation.[1]
It is critical to distinguish Cyclopentylhydrazine dihydrochloride from its monohydrochloride counterpart, as their properties and applications can differ.
Distinguishing Between Dihydrochloride and Monohydrochloride Salts
A common point of confusion in literature and commercial listings is the differentiation between the dihydrochloride and monohydrochloride salts. Clarity on this point is essential for reproducible research.
| Property | Cyclopentylhydrazine dihydrochloride | Cyclopentylhydrazine hydrochloride |
| CAS Number | 645372-27-6[1] | 24214-72-0[2] |
| Molecular Formula | C₅H₁₄Cl₂N₂[1] | C₅H₁₃ClN₂[2] |
| Molecular Weight | 173.08 g/mol [1] | 136.62 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] | White to pale yellow crystal[2] |
| Melting Point | Not consistently reported; may decompose | ~129-132 °C[2] |
| Key Structural Feature | Doubly protonated hydrazine moiety | Singly protonated hydrazine moiety |
The dihydrochloride salt, being the subject of this guide, possesses enhanced aqueous solubility due to its more ionic character.[1] This property is highly advantageous for reactions conducted in aqueous or polar protic media.
Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental to the effective use of Cyclopentylhydrazine dihydrochloride in a research and development setting.
| Property | Value | Source |
| CAS Number | 645372-27-6 | [1] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 173.08 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 268ºC at 760 mmHg (Predicted) | [3] |
| Solubility | High solubility in water. Soluble in polar protic solvents (e.g., methanol, ethanol). | [1] |
| Stability | Stable under recommended storage conditions (inert atmosphere, 2-8°C).[4] Hygroscopic and moisture-sensitive.[5] | [4][5] |
Synthesis and Manufacturing
The most direct conceptual pathway involves a two-step process: the formation of a hydrazone from cyclopentanone, followed by reduction and salt formation.
Caption: General synthetic workflow for Cyclopentylhydrazine dihydrochloride.
Representative Experimental Protocol (Analog-Based)
This protocol is an illustrative example based on established methods for the synthesis of alkylhydrazines from ketones.[6][7][9] Causality: The choice of a reductive amination pathway is efficient. Forming the hydrazone first allows for the selective reduction of the C=N bond. Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous as it is selective for the iminium ion intermediate and can be performed in a one-pot fashion. The final acidification with excess HCl ensures the formation of the stable dihydrochloride salt.
Materials:
-
Cyclopentanone
-
Hydrazine hydrate
-
Methanol
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Hydrazone Formation: To a solution of cyclopentanone (1.0 eq) in methanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or GC-MS analysis indicates complete conversion to the hydrazone.
-
Reduction: Cool the reaction mixture back to 0 °C. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the pH between 6-7 by the dropwise addition of dilute HCl if necessary. Stir the reaction at room temperature overnight.
-
Workup and Salt Formation: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute with water and extract with a non-polar solvent (e.g., dichloromethane) to remove any unreacted starting material. Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Isolation: Evaporate the aqueous solution to dryness under reduced pressure. The resulting solid is crude Cyclopentylhydrazine dihydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product. Dry the crystals under vacuum.
Chemical Reactivity and Applications
The utility of Cyclopentylhydrazine dihydrochloride stems from the nucleophilicity of the hydrazine moiety, making it a key reagent in the formation of nitrogen-containing heterocycles.
Pyrazole Synthesis (Knorr Synthesis)
A primary application is in the synthesis of pyrazoles, which are core structures in many pharmaceuticals (e.g., celecoxib).[10] The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12][13]
Causality: The reaction is driven by the formation of a stable aromatic pyrazole ring. The mechanism proceeds via initial formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization and dehydration.[12] The use of an alkylhydrazine like cyclopentylhydrazine leads to an N-substituted pyrazole.
Caption: Mechanism of N-Cyclopentyl Pyrazole formation via Knorr Synthesis.
Analytical Methodologies
Robust analytical methods are crucial for quality control, reaction monitoring, and stability testing. Due to the polar and reactive nature of alkylhydrazines, direct analysis can be challenging.[14]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable technique, often requiring pre-column derivatization to enhance UV detection and improve chromatographic behavior.[15][16]
Causality: Hydrazine itself lacks a strong chromophore. Derivatization with an aromatic aldehyde (e.g., salicylaldehyde) forms a stable hydrazone (salazine derivative) with strong UV absorbance, significantly increasing the sensitivity of the method.[15][17]
Illustrative RP-HPLC Method:
-
Column: C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[15][16]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[15]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to the λmax of the derivative (e.g., 360 nm for a salicylaldehyde derivative).[15]
-
Sample Preparation: The sample containing Cyclopentylhydrazine dihydrochloride is dissolved in a suitable diluent and reacted with an excess of the derivatizing agent at a controlled temperature and pH before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of alkylhydrazines is often problematic due to their high polarity and potential for on-column degradation.[14] Derivatization is typically required to form more volatile and thermally stable analogs.
Causality: Converting the polar hydrazine to a less polar hydrazone with a reagent like benzaldehyde or another carbonyl compound reduces interaction with the stationary phase, resulting in better peak shape and reproducibility.[18]
Illustrative GC-MS Method:
-
Derivatization: React the sample with a suitable aldehyde (e.g., benzaldehyde) to form the corresponding hydrazone.[18]
-
Column: A mid-polarity column (e.g., DB-5 or equivalent) is often suitable for separating the hydrazone derivative.
-
Injector Temperature: 250 °C
-
Oven Program: A temperature gradient, for example, starting at 50°C and ramping to 300°C, to ensure elution of the derivative.
-
Detection: Mass Spectrometry (MS) in either full scan or Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.
Stability and Storage
The stability of Cyclopentylhydrazine dihydrochloride is a critical consideration for its handling and use in long-term studies.
-
Solid-State Stability: As a dihydrochloride salt, the compound is significantly more stable than its free base.[1][19] It is, however, hygroscopic and sensitive to moisture.[5] Decomposition can be catalyzed by elevated temperatures and certain metal ions.[20][21]
-
Solution Stability: In solution, hydrazines are susceptible to oxidation by atmospheric oxygen, a process that can be catalyzed by metal ions.[21] Hydrazine solutions are generally more stable under acidic conditions.[19]
Recommended Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5][19]
-
Recommended storage temperature is between 2-8 °C.[4]
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess thermal stability.[20] For a typical hydrazine salt, a TGA thermogram would show mass loss corresponding to decomposition, while the DSC curve would indicate the endothermic or exothermic nature of this process, as well as any phase transitions like melting.[20]
Safety and Handling
Cyclopentylhydrazine dihydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification (based on analogs):
-
Acute Toxicity, Oral (Category 4) [22]
-
Skin Corrosion/Irritation (Category 2) [22]
-
Serious Eye Damage/Eye Irritation [23]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) [23]
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[19][24]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.
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